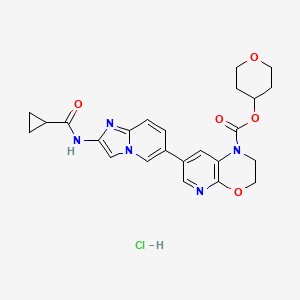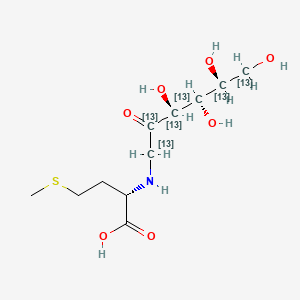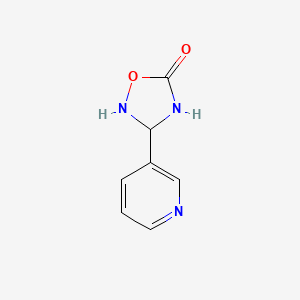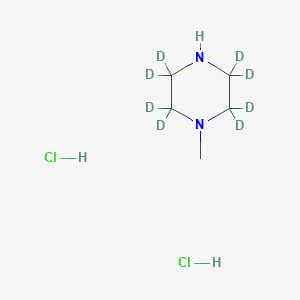
N-Methylpiperazine-d8 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylpiperazine-d8 (hydrochloride) is a deuterium-labeled version of N-Methylpiperazine hydrochloride. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, to study the pharmacokinetics and metabolic profiles of drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methylpiperazine-d8 (hydrochloride) is synthesized by incorporating deuterium into N-Methylpiperazine hydrochloride. The process typically involves the reaction of deuterated methylamine with piperazine under controlled conditions. The reaction is carried out in the presence of a deuterium source, such as deuterated water or deuterated solvents, to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of N-Methylpiperazine-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methylpiperazine-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-Methylpiperazine-d8 (hydrochloride) yields N-oxide derivatives, while reduction can regenerate the non-deuterated N-Methylpiperazine hydrochloride .
Wissenschaftliche Forschungsanwendungen
N-Methylpiperazine-d8 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic profiles of new drugs.
Wirkmechanismus
The mechanism of action of N-Methylpiperazine-d8 (hydrochloride) involves its use as a tracer in various studies. The deuterium atoms in the compound allow researchers to track its distribution and metabolism in biological systems. This helps in understanding the pharmacokinetics and metabolic pathways of drugs, leading to the development of more effective and safer pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylpiperazine hydrochloride: The non-deuterated version of N-Methylpiperazine-d8 (hydrochloride).
Piperazine: A related compound used in the synthesis of various pharmaceuticals.
Deuterated compounds: Other deuterium-labeled compounds used in similar research applications.
Uniqueness
N-Methylpiperazine-d8 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and analysis of metabolic pathways, making it a valuable tool in drug development and other scientific studies .
Eigenschaften
Molekularformel |
C5H14Cl2N2 |
|---|---|
Molekulargewicht |
181.13 g/mol |
IUPAC-Name |
2,2,3,3,5,5,6,6-octadeuterio-1-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C5H12N2.2ClH/c1-7-4-2-6-3-5-7;;/h6H,2-5H2,1H3;2*1H/i2D2,3D2,4D2,5D2;; |
InChI-Schlüssel |
AILFRWRYZZVJTL-LLYWXKFCSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C)([2H])[2H])[2H].Cl.Cl |
Kanonische SMILES |
CN1CCNCC1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





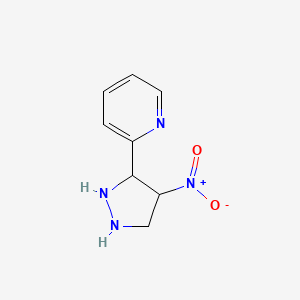

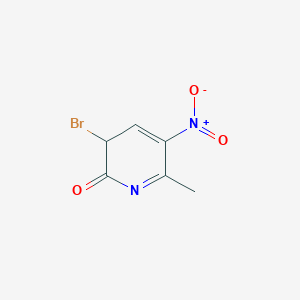
![(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one](/img/structure/B12367586.png)
![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)

